
Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate” is an organic compound . It is a pharmaceutical intermediate and is often used in the synthesis of other compounds . The compound has a molecular weight of 255.36 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3 . This indicates that the compound has a pyrrolidine ring and a piperazine ring, both of which are attached to a carboxylate group. Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound should be stored at a temperature of 4°C .Applications De Recherche Scientifique
Précurseur de produits naturels biologiquement actifs
Des composés tels que le tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(diméthyl)silyl]oxy}-1H-indole-1-carboxylate ont été synthétisés avec un bon rendement et une bonne sélectivité à partir de matières premières disponibles dans le commerce et sont des précurseurs potentiels de produits naturels biologiquement actifs .
Ciblage de la voie mTOR dans la malignité tumorale
Des composés similaires ont été utilisés pour cibler la voie mTOR, qui est cruciale dans la malignité tumorale et le traitement du cancer .
Intermédiaire dans les composés biologiquement actifs
Les dérivés de tert-butyl piperazine carboxylates servent d'intermédiaires importants dans la synthèse de nombreux composés biologiquement actifs, tels que le crizotinib, qui est utilisé en thérapie anticancéreuse .
Synthèse et caractérisation pour le développement de médicaments
Des dérivés de N-Boc piperazine ont été synthétisés et caractérisés pour une application ultérieure dans le développement de médicaments, mettant en évidence la polyvalence des piperazine carboxylates en chimie médicinale .
Agents antituberculeux
Des dérivés de piperazine carboxylate ont été conçus, synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis, indiquant une utilisation potentielle dans le traitement de la tuberculose .
Safety and Hazards
The compound is classified as a danger according to its safety information . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with kinases
Mode of Action
It’s known that piperazine derivatives can interact with their targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the exact nature of the target.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets . .
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperazine derivatives, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activities. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions highlight the compound’s role in regulating metabolic processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns are critical for the compound’s interactions with target biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYUAGLMWGXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655094 | |
| Record name | tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-36-4 | |
| Record name | tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)
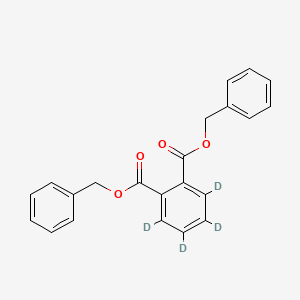

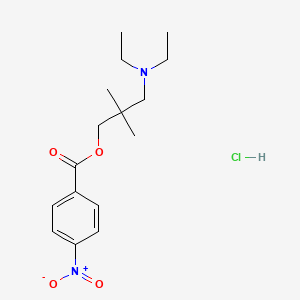
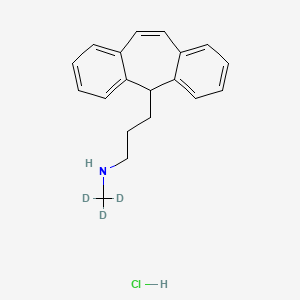


![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

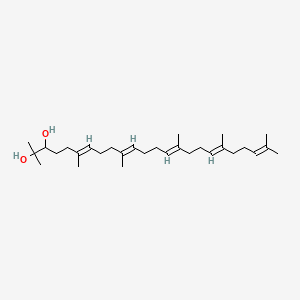
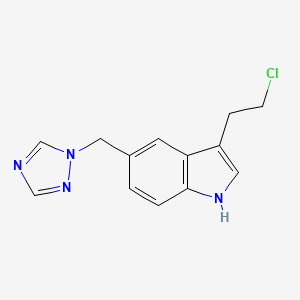
![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

